4,4'-Divinylbiphenyl
Overview
Description
4,4’-Divinylbiphenyl is an organic compound with the chemical formula C16H14 and a molecular weight of 206.28 g/mol . It is a colorless liquid with a faint special aroma . This compound is characterized by its two vinyl groups attached to a biphenyl core, making it a bifunctional monomer. It is known for its low viscosity, low toxicity, and high thermal and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,4’-Divinylbiphenyl involves the use of 4-vinylphenylboronic acid as a starting material. The reaction is typically carried out in ethanol at room temperature (22°C) using a palladium catalyst, specifically [{Pd(μ-OH)Cl(IPr)}2] . The reaction mixture is stirred for 6 hours, after which the solvent is evaporated, and the residue is extracted with hexane and water. The organic layer is dried over magnesium sulfate, and hexane is evaporated under reduced pressure to yield 4,4’-Divinylbiphenyl as a white solid with a yield of 93% .
Industrial Production Methods: In industrial settings, the preparation of 4,4’-Divinylbiphenyl can involve the acetylation of biphenyl to form 4,4’-diacetylbiphenyl, followed by reduction to 4,4’-di(α-hydroxyethyl)biphenyl, and finally dehydration to form 4,4’-Divinylbiphenyl . This process may involve the use of polymerization inhibitors and inert gases to prevent unwanted polymerization during distillation .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Divinylbiphenyl undergoes various chemical reactions, including:
Addition Reactions: The vinyl groups can participate in addition reactions with reagents such as hydrogen (hydrogenation) or halogens (halogenation).
Polymerization: The vinyl groups can polymerize, forming cross-linked polymer networks.
Common Reagents and Conditions:
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Halogenation: Involves halogens like chlorine or bromine, often in the presence of a catalyst or under UV light.
Major Products:
Hydrogenation: Produces 4,4’-diethylbiphenyl.
Halogenation: Produces 4,4’-dihalobiphenyl derivatives.
Scientific Research Applications
4,4’-Divinylbiphenyl has a wide range of applications in scientific research:
Polymer Chemistry: Used as a cross-linker in the creation of micropores within hierarchically porous polymers through RAFT copolymerization with styrene.
Organic Electronics: Utilized in the development of charge transport materials due to its conjugated structure.
Material Science: Employed in the synthesis of hierarchically porous polymers with strong fluorescence.
Industrial Uses: Applied in the production of specialty olefins for optical films and semiconductor manufacturing.
Mechanism of Action
The primary mechanism of action for 4,4’-Divinylbiphenyl involves its role as a cross-linking agent during polymerization. Each vinyl group can add to a growing polymer chain, effectively linking two chains together. This process results in the formation of a three-dimensional polymer network, which is crucial for creating micropores and stabilizing mesopores.
Comparison with Similar Compounds
Divinylbenzene: Another bifunctional monomer with two vinyl groups attached to a benzene ring.
1,3,5-Tris(4-vinylphenyl)benzene: A trifunctional monomer with three vinyl groups attached to a benzene ring.
Tetrakis(4-vinylbiphenyl)methane: A tetrafunctional monomer with four vinyl groups attached to a central methane core.
Uniqueness: 4,4’-Divinylbiphenyl is unique due to its rigid biphenyl core, which provides high thermal and chemical stability. Its bifunctional nature allows for efficient cross-linking, making it highly valuable in the synthesis of advanced polymer materials.
Properties
IUPAC Name |
1-ethenyl-4-(4-ethenylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h3-12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSVFZBXZVPIFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450887 | |
Record name | 4,4'-DIVINYLBIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4433-13-0 | |
Record name | 4,4′-Diethenyl-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4433-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-DIVINYLBIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,4'-divinylbiphenyl in polymer synthesis?
A1: this compound acts as a cross-linking agent in polymer synthesis. [, , , ] Its two vinyl groups can react with growing polymer chains, creating a network structure that enhances the mechanical and thermal properties of the resulting polymer.
Q2: How does the structure of this compound influence its cross-linking behavior?
A2: The two vinyl groups in this compound are separated by a rigid biphenyl unit. [] This structural feature influences both the reactivity of the vinyl groups and the properties of the resulting cross-linked polymer. Research suggests that this separation leads to a higher tendency for intramolecular reactions (ring formation) compared to other crosslinkers like p-divinylbenzene. []
Q3: Can you elaborate on the use of this compound in controlled radical polymerization techniques?
A3: this compound has been successfully employed in nitroxide-mediated free radical polymerization, specifically with styrene. [, ] This technique allows for controlled polymer chain growth and homogeneous cross-linking, resulting in gels with unique properties compared to conventional free radical polymerization. [, ]
Q4: Are there any studies on the impact of this compound concentration on polymer properties?
A4: Yes, studies show that increasing the concentration of this compound generally leads to a higher cross-linking density in the resulting polymer. [] This increased cross-linking density can affect properties like gelation point, swelling ratio, and mechanical strength. []
Q5: Beyond its role as a cross-linker, has this compound been used in other polymer applications?
A5: Yes, this compound has been used as a building block in the synthesis of conjugated polymers. [] For example, it has been copolymerized with other monomers to create fluorescent materials with potential applications in optoelectronics. []
Q6: What are the analytical techniques used to study polymers synthesized with this compound?
A6: Various techniques are employed to characterize these polymers, including:
- UV Spectroscopy: Used to estimate the amount of this compound incorporated into the polymer and the number of unreacted pendant vinyl groups. []
- Viscometry: Provides information about the molecular weight and size of the polymer chains. []
- Fluorescence Spectroscopy: Used to study the optical properties of conjugated polymers containing this compound units. []
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